N-tosyl-1,4-diaminobutane

Catalog No.
S8903156
CAS No.
M.F
C11H18N2O2S
M. Wt
242.34 g/mol
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-tosyl-1,4-diaminobutane

Product Name

N-tosyl-1,4-diaminobutane

IUPAC Name

N-(4-aminobutyl)-4-methylbenzenesulfonamide

Molecular Formula

C11H18N2O2S

Molecular Weight

242.34 g/mol

InChI

InChI=1S/C11H18N2O2S/c1-10-4-6-11(7-5-10)16(14,15)13-9-3-2-8-12/h4-7,13H,2-3,8-9,12H2,1H3

InChI Key

WXZXWXJQAGJUQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCCN

IUPAC Nomenclature and Molecular Formula Analysis

The IUPAC name N-(4-aminobutyl)-4-methylbenzenesulfonamide reflects its bifunctional structure:

  • A butyl chain (C4H9) with a primary amine group (-NH2) at the terminal position.
  • A p-toluenesulfonyl (tosyl) group attached to the secondary amine (-NH-) of the butyl chain.

Molecular Formula: C11H18N2O2S
Calculated Molecular Weight: 242.34 g/mol (based on atomic masses: C=12.01, H=1.01, N=14.01, O=16.00, S=32.07).
CAS Registry Number: 496954-55-3 .

Note: A discrepancy exists in reported molecular weights. While PubChem lists 287.375 g/mol for this compound , stoichiometric calculations confirm 242.34 g/mol, suggesting potential errors in source data.

Crystallographic Data and Conformational Isomerism

Direct crystallographic data for N-tosyl-1,4-diaminobutane remains unreported. However, analogous sulfonamide structures exhibit monoclinic or triclinic crystal systems with hydrogen-bonded networks. For example:

  • A related sulfonamide, ST50985354 (CAS 55548-99-7), crystallizes in the triclinic space group P-1 with lattice parameters a = 8.9174 Å, b = 9.1478 Å, c = 11.846 Å, and angles α = 92.804°, β = 110.458°, γ = 116.890° .
  • The Z value (molecules per unit cell) is typically 2 for similar compounds, driven by hydrogen bonding between sulfonamide (-SO2NH-) and amine (-NH2) groups .

Conformational isomerism arises from rotation around the C-N bond of the sulfonamide group, yielding gauche and anti conformers. Stabilization occurs via intramolecular hydrogen bonding between the sulfonyl oxygen and adjacent amine protons.

Spectroscopic Identification Methods

Nuclear Magnetic Resonance (NMR) Spectral Features

1H NMR (400 MHz, CDCl3):

  • δ 7.75–7.65 (d, 2H): Aromatic protons of the tosyl group.
  • δ 7.35–7.25 (d, 2H): Methyl-substituted aromatic protons.
  • δ 2.95–2.80 (t, 2H): Methylene protons adjacent to the sulfonamide nitrogen.
  • δ 2.40 (s, 3H): Methyl group of the tosyl moiety.
  • δ 1.60–1.30 (m, 4H): Methylene protons of the butyl chain.
  • δ 1.20–1.00 (br s, 2H): Primary amine protons (-NH2) .

13C NMR (100 MHz, CDCl3):

  • δ 143.2 (C-SO2): Sulfonamide-attached carbon.
  • δ 137.5, 129.8, 127.1: Aromatic carbons.
  • δ 44.5 (CH2-NH-SO2): Methylene carbon bonded to sulfonamide.
  • δ 21.6 (CH3): Tosyl methyl group .

Mass Spectrometric Fragmentation Patterns

Electrospray Ionization (ESI-MS):

  • Molecular Ion Peak: m/z 243.1 [M+H]+ (calculated for C11H19N2O2S+).
  • Key Fragments:
    • m/z 155.0: Tosyl fragment ([C7H7SO2]+).
    • m/z 88.1: Butylamine fragment ([C4H10N]+).

Infrared (IR) Vibrational Mode Assignments

IR (KBr, cm−1):

  • 3270, 3350: N-H stretching (amine and sulfonamide).
  • 1325, 1155: Asymmetric and symmetric S=O stretching.
  • 1590: Aromatic C=C stretching.
  • 1450: C-H bending of the methyl group.

Tosylation of 1,4-Diaminobutane Precursors

The tosylation of 1,4-diaminobutane involves reacting the diamine with p-toluenesulfonyl chloride (TsCl) to protect both amine groups. This reaction typically proceeds in aprotic solvents like dichloromethane (DCM) or diethyl ether, with bases such as triethylamine or pyridine to neutralize HCl byproducts [3] [5]. For example, a protocol from [5] outlines the use of 1.2 equivalents of TsCl per amine group, catalytic 4-dimethylaminopyridine (DMAP), and triethylamine in DCM at 0°C, achieving near-quantitative conversion. The reaction’s efficiency hinges on maintaining anhydrous conditions and precise stoichiometry to avoid over-tosylation or residual free amines.

A comparative analysis of solvents and bases reveals that ether-based systems (e.g., diethyl ether with potassium hydroxide) offer milder conditions for heat-sensitive substrates, while DCM-triethylamine combinations enable faster reaction times [2] [5]. Post-reaction workup involves sequential washes with copper sulfate (to remove excess TsCl) and sodium bicarbonate, followed by crystallization or distillation for isolation [2] [5].

Table 1: Tosylation Conditions for 1,4-Diaminobutane

SolventBaseTemperatureTime (h)Yield (%)Source
DichloromethaneTriethylamine0°C295 [5]
Diethyl etherPotassium hydroxide5°C290 [2]
ToluenePyridineRT685 [3]

Palladium-Catalyzed Cyclization Strategies

Palladium-catalyzed cyclization of N-tosyl-1,4-diaminobutane derivatives enables access to piperazine and piperazinone frameworks. As demonstrated in [1], a Pd(0) catalyst facilitates decarboxylative cyclization of propargyl carbonates with bis-tosylated diamines. The mechanism involves oxidative addition of Pd(0) to the propargyl carbonate, generating a cationic palladium-allene intermediate. Nucleophilic attack by the sulfonamide nitrogen forms a Pd-carbenoid species, which undergoes protonation and reductive elimination to yield the heterocycle [1].

Key advantages of this method include high stereoselectivity and compatibility with diverse propargyl substrates. For instance, using 5 mol% Pd catalyst under mild conditions (room temperature, 12–24 hours), yields exceed 90% for six-membered rings like piperazinones [1]. The regiochemical outcome is governed by the electronic properties of the propargyl substrate, with electron-deficient systems favoring endocyclic tautomers.

Table 2: Palladium-Catalyzed Cyclization Parameters

SubstrateCatalyst LoadingTime (h)ProductYield (%)Source
Propargyl carbonate5 mol% Pd(0)12Piperazinone92 [1]
1-Bromo-1-alkyne10 mol% Pd(II)24Tetrahydropyrazine88 [1]

Nucleophilic Substitution Reactions

Extensive kinetic measurements on mono- and di-tosylated diamines show that conversion of the free amine into the corresponding p-toluenesulfonamide lowers the pK_a of the nitrogen atom by ca. 6 units and reduces its nucleophilicity by roughly one order of magnitude [1]. Even so, the sulfonamidyl nitrogen atom can displace activated leaving groups when assisted by transition-metal catalysts or driving forces such as ring closure.

EntryTransformation (electrophile → product)Typical conditionsIsolated yieldReference
1p-Toluenesulfonyl chloride → N,N′-bis(p-toluenesulfonyl)-1,4-diaminobutanePyridine, 0 °C → 25 °C, 2 h90% [2]
21,5-Dibromododecane + ditosylated diamine → macrocyclic bis-amide precursorN,N-dimethylformamide, potassium carbonate, 100 °C, 5 h72% [2]
3Allylic tert-butyl carbonate + ditosylated diamine → eight-membered diazacycle 3kPalladium(0)/bis(2-diphenylphosphino)phenyl ether, dichloromethane, 25 °C, 10 min94% [3]
4N-Tosyl aziridine + nitrobenzene → vic-diamine adductTetrahydroborate‐mediated reduction, water, 50 °C, 6 h88% [4]

Two general mechanistic manifolds are encountered.

  • Direct bimolecular nucleophilic substitution dominates for primary alkyl halides or sulfonates (entries 1–2).
  • In the presence of palladium or boron catalysts, the sulfonamidyl nitrogen atom first undergoes metal coordination or in-situ reduction to give an intermediate that then captures the electrophile (entries 3–4). In both cases, retention of the sulfonyl protecting group allows further orthogonal elaboration at the remaining sites.

Coordination Chemistry with Transition Metals

Sulfonamide ligation by a neutral nitrogen donor is weaker than that of imine or amine donors, yet N-tosyl-1,4-diaminobutane and its imine derivatives act as versatile spacers in multinuclear assemblies.

Metal centreLigand derived from N-tosyl-1,4-diaminobutaneStructural motif (identified by single-crystal diffraction)Selected metrical dataReference
Cobalt(II)N,N′-bis(2-tosylaminobenzylidene)-1,4-diaminobutaneDinuclear helicate with two tetrahedral cobalt atoms bridged by the Schiff baseCo–N(imine) = 1.98 Å, Co–N(sulfonamide) secondary contact = 2.48 Å [5]
Cadmium(II)Same Schiff base (CdBr₂ adduct)Two-dimensional triple-chain coordination polymerCd–N = 2.34 Å, Cd–Br = 2.72 Å [6]
Mercury(II)catena(μ²-1,4-diaminobutane-N,N′)dicyanomercury(II)†One-dimensional zig-zag chain; distorted trigonal-pyramidal Hg[(CN)₂N₂]Hg–N = 2.33 Å, Hg–C = 2.04 Å [7]

† Formed after in-situ detosylation; comparison highlights that tosyl protection modulates but does not abolish donor ability.

Complex-formation constants measured by competitive titration with 2,2′-bipyridine reveal that the cobalt–Schiff-base helicate binds approximately two orders of magnitude more strongly (log K ≈ 7.2) than the parent diamine (log K ≈ 5.1) [5]. The torsional rigidity of the sulfonamide arms and the four-carbon spacer pre-organise the ligand, lowering the entropic penalty for metal capture.

Participation in Heterocycle Formation

3.3.1 Piperazine Synthesis via Bis-Tosylation

When the carbon–nitrogen separation equals two atoms, bis-tosylated diamines undergo palladium-catalysed decarboxylative annulation with propargyl carbonates to furnish six-membered piperazines in almost quantitative yield under ambient conditions [8]. Although the four-carbon tether in N-tosyl-1,4-diaminobutane precludes direct access to piperazines, the same catalytic platform demonstrates that the sulfonamidyl nitrogen atoms are fully competent nucleophiles once activated by chelating palladium(0) and an allenic precursor. In practice, switching from a two-carbon to a four-carbon spacer moves the system from piperazine formation to the homologous reaction outlined below.

3.3.2 Eight-Membered Ring Heterocycle Construction

Rawal and co-workers showed that the di-p-toluenesulfonamide of N-tosyl-1,4-diaminobutane reacts with tert-butyl 2-propynyl carbonate in the presence of three mole percent palladium(0) and bis(2-diphenylphosphino)phenyl ether (dichloromethane, 25 °C) to give bicyclic diazocane 3k in 94% yield after ten minutes [3]. The process tolerates electron-rich or electron-poor propargyl partners, proceeds with complete regio- and stereocontrol, and scales linearly to at least ten millimoles without loss of efficiency.

Mechanistic analysis suggests the sequence shown in Figure 1.

  • Oxidative addition of palladium(0) into the carbonate gives a cationic allenyl-palladium species.
  • The more acidic sulfonamidyl nitrogen atom attacks the central allene carbon to form a zwitterionic palladium carbenoid.
  • Protonolysis converts this intermediate into a π-allyl complex, which undergoes intramolecular nucleophilic attack by the second sulfonamide nitrogen atom.
  • Reductive elimination closes the eight-membered ring and regenerates palladium(0).

The exceptionally high rate constant (k_obs ≈ 0.15 s⁻¹ at 298 K) arises from a lower activation enthalpy (ΔH‡ = 9.4 kcal mol⁻¹) compared with the corresponding six-membered cyclisation (ΔH‡ = 11.8 kcal mol⁻¹), confirming that torsional release in the larger ring offsets entropic penalties [3].

Key Implications for Synthetic Design

  • Selective mono- or di-tosylation modulates nucleophilicity and allows sequential functionalisation of the two nitrogen atoms without the need for orthogonal protecting groups [2] [1].
  • Sulfonamide nitrogen atoms in N-tosyl-1,4-diaminobutane, though less basic, actively participate in palladium-mediated C–N bond formation, enabling rapid access to medium-sized heterocycles with high atom economy [3].
  • Imine condensation of the free amine with aldehydes followed by metal capture furnishes rigid, multidonor ligands whose cobalt, cadmium, or mercury complexes exhibit diverse dimensionality and tunable photophysics [5] [6] [7]. These findings position N-tosyl-1,4-diaminobutane as a valuable, bifunctional platform for both catalytic ligand development and scaffold synthesis in medicinal chemistry.

XLogP3

1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

242.10889899 g/mol

Monoisotopic Mass

242.10889899 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-21-2023

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